

1,5-Dibromopentane-d4 CAS number and molecular weight

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Compound of Interest

Compound Name: 1,5-Dibromopentane-d4

Cat. No.: B164288

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Technical Guide: 1,5-Dibromopentane-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1,5-Dibromopentane-d4**, a deuterated analog of 1,5-Dibromopentane. This document outlines its chemical properties, primary applications in research, and clarifies its role as an analytical tool rather than a therapeutic agent.

Core Compound Data

1,5-Dibromopentane-d4 is a stable isotope-labeled compound valuable in quantitative analytical studies. Its physical and chemical properties are summarized below.

Property	Value	Citations
CAS Number	1219803-90-3	[1][2][3]
Molecular Weight	233.97 g/mol	[1][2][3][4]
Molecular Formula	C ₅ H ₆ D ₄ Br ₂	[1]
Synonyms	1,5-Dibromopentane-1,1,5,5-d ₄ , 1,5-Pentanedibromide-d ₄ , 1,5-Dibromo-1,1,5,5-tetradeuteriopentane	[1][3][4]
Isotopic Enrichment	99 atom % D	[4]

For comparison, the non-deuterated form, 1,5-Dibromopentane, has a CAS number of 111-24-0 and a molecular weight of 229.94 g/mol [5].

Primary Applications and Methodologies

The primary application of **1,5-Dibromopentane-d₄** is as an internal standard in quantitative analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) techniques.[1] The deuterium labeling provides a distinct mass difference from the endogenous or non-labeled analyte, allowing for precise quantification while maintaining nearly identical chemical and physical behavior.

Experimental Protocol: Use as an Internal Standard in Mass Spectrometry

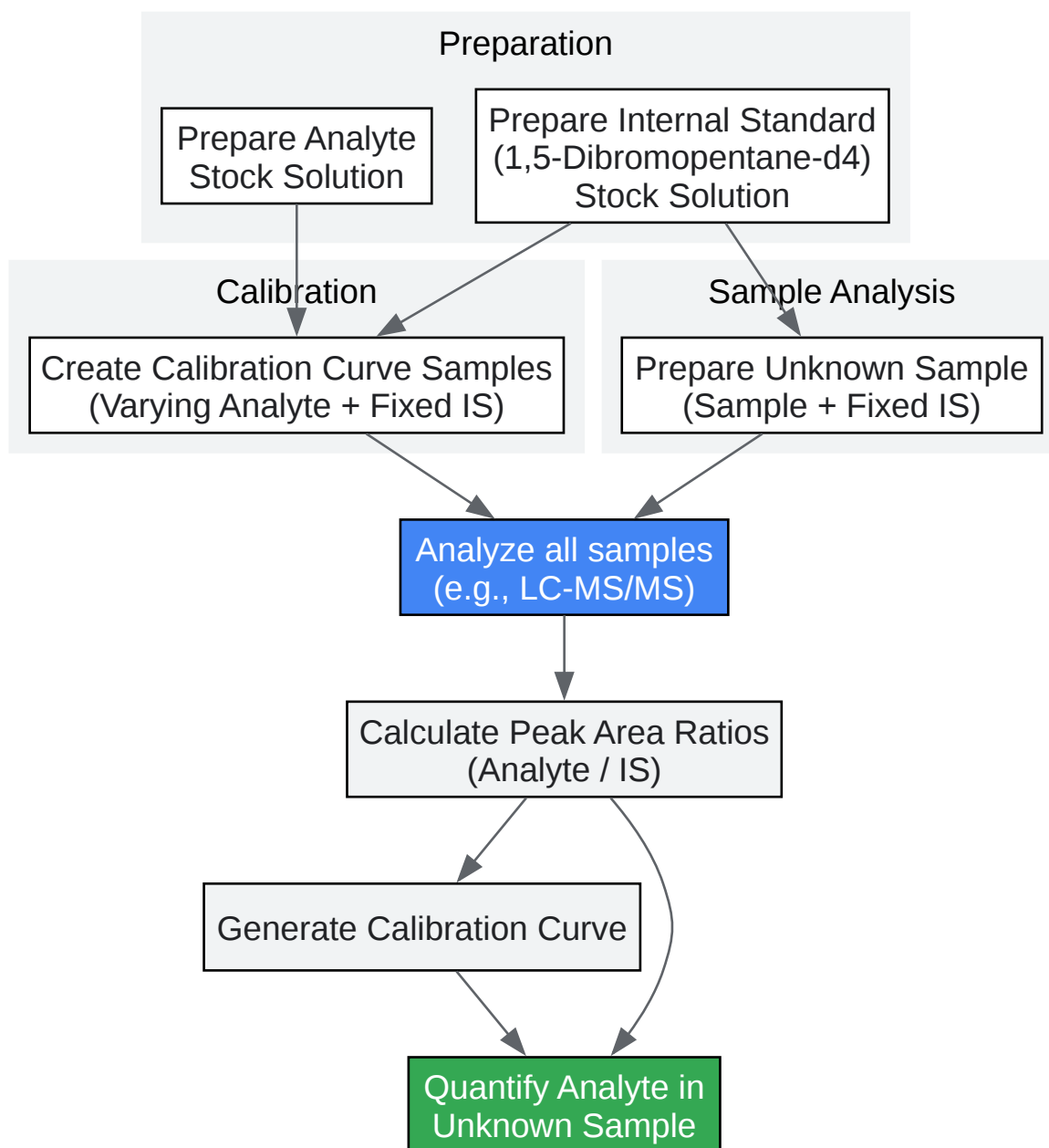
A typical experimental workflow for using **1,5-Dibromopentane-d₄** as an internal standard in a quantitative assay (e.g., by GC-MS or LC-MS) is outlined below. This protocol is a generalized representation and would require optimization for specific analytes and matrices.

- Preparation of Standard Solutions:
 - Prepare a stock solution of the non-labeled analyte (1,5-Dibromopentane or a related compound) of a known concentration in a suitable solvent (e.g., methanol, acetonitrile).

- Prepare a separate stock solution of the internal standard, **1,5-Dibromopentane-d4**, also of a known concentration.
- Calibration Curve Preparation:
 - Create a series of calibration standards by spiking a constant, known amount of the **1,5-Dibromopentane-d4** internal standard solution into a set of solutions containing varying, known concentrations of the non-labeled analyte.
 - This results in samples with a fixed internal standard concentration and a range of analyte concentrations.
- Sample Preparation:
 - To the unknown sample (e.g., a biological matrix extract or an environmental sample), add the same known amount of the **1,5-Dibromopentane-d4** internal standard solution as was added to the calibration standards.
- Analytical Measurement:
 - Analyze the calibration standards and the unknown samples by the chosen mass spectrometry method (e.g., LC-MS/MS).
 - Monitor at least one specific mass transition for the analyte and one for the internal standard.
- Data Analysis:
 - For each injection, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
 - Plot the peak area ratio (y-axis) against the analyte concentration (x-axis) for the calibration standards to generate a calibration curve.
 - Determine the concentration of the analyte in the unknown sample by interpolating its measured peak area ratio on the calibration curve.

The use of an internal standard corrects for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.

Workflow for Use as an Internal Standard



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Caption: Workflow for quantitative analysis using an internal standard.

Inapplicability to Signaling Pathways and Drug Development

It is critical for researchers to understand that **1,5-Dibromopentane-d4** is an analytical reagent, not a pharmacologically active substance. The request for information on its role in signaling pathways or its application in drug development (as a therapeutic agent) is not applicable for the following reasons:

- **Biological Activity:** Simple alkyl halides like 1,5-Dibromopentane are not known to have specific interactions with biological signaling pathways in the manner of a drug or signaling molecule. They are generally considered to be chemically reactive compounds without specific receptor targets.
- **Purpose of Deuteration:** The inclusion of deuterium (a stable, heavy isotope of hydrogen) is intended to alter the mass of the molecule for detection by a mass spectrometer.^[1] While deuteration can sometimes affect the metabolic profile of a drug (the "kinetic isotope effect"), in this context, its sole purpose is to serve as a stable, non-radioactive tracer and standard for analytical quantification.^[1]

Therefore, diagrams of signaling pathways or detailed protocols related to its therapeutic development are not relevant to this compound. Its utility in drug development is confined to its role in analytical methods that support pharmacokinetic and metabolic studies of actual drug candidates.

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